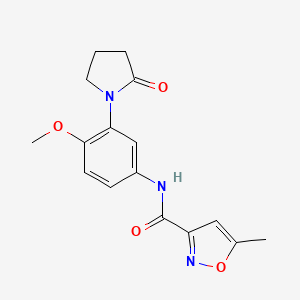
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. This compound has gained significant attention due to its unique structure and promising results in preclinical studies.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cells, aiming to develop novel therapies. The compound’s structural features may contribute to its cytotoxicity against specific cancer cell lines . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. Researchers have evaluated their effects against bacteria, fungi, and other pathogens. The compound’s unique structure could make it a promising candidate for combating microbial infections. Investigating its interactions with specific enzymes or cellular targets may provide valuable insights .
Anti-inflammatory Potential
Indole derivatives have been linked to anti-inflammatory effects. By modulating inflammatory pathways, they may help manage conditions such as arthritis, autoimmune diseases, and chronic inflammation. The compound’s specific interactions with inflammatory mediators warrant further exploration .
Antioxidant Properties
Phytochemical studies have revealed that indole-containing compounds, including our target molecule, possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the compound’s radical-scavenging abilities could provide valuable insights into its potential health benefits .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection. Researchers have explored their ability to enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Investigating the compound’s impact on neuronal cell lines or animal models could yield valuable data .
Chemical Synthesis and Methodology
Given the significance of indole derivatives, researchers continue to explore novel synthetic methods for their preparation. Investigating efficient routes to synthesize this compound and related analogs contributes to the chemical community’s knowledge base. Researchers aim to develop scalable and sustainable synthetic approaches .
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-14(22-2)13(9-11)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYZHBKXKXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)
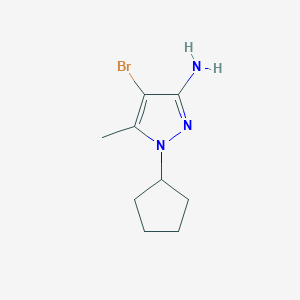

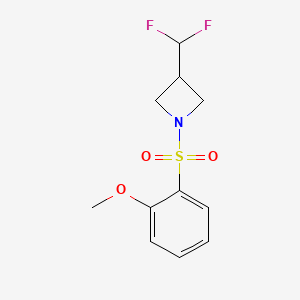
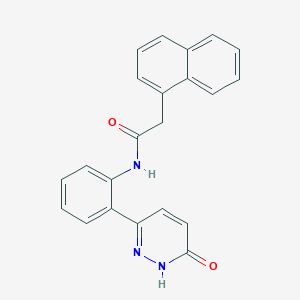
![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)
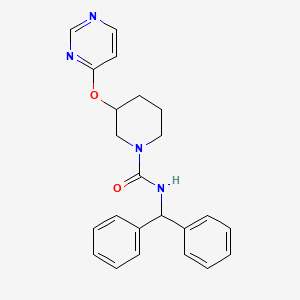
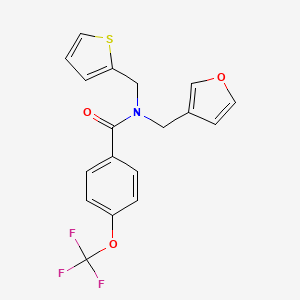
![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
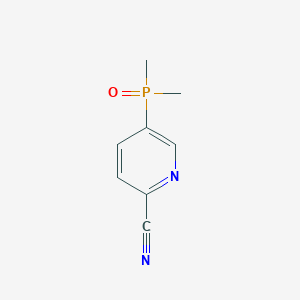
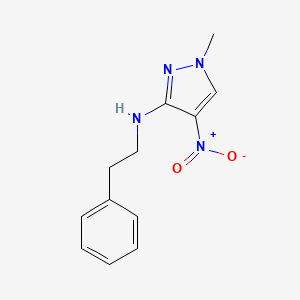
![Cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2608009.png)

